

# Technical Support Center: CZC-25146 Hydrochloride and Blood-Brain Barrier Penetration

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## Compound of Interest

Compound Name: CZC-25146 hydrochloride

Cat. No.: B1139147

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **CZC-25146 hydrochloride** and encountering challenges with its penetration of the blood-brain barrier (BBB).

## Frequently Asked Questions (FAQs)

Q1: What is **CZC-25146 hydrochloride** and what is its primary mechanism of action?

**CZC-25146 hydrochloride** is a potent and orally active inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1][2][3] It shows high affinity for both wild-type LRRK2 and the G2019S mutant, with IC<sub>50</sub> values of 4.76 nM and 6.87 nM, respectively.[1][2][4] By inhibiting LRRK2, a kinase implicated in the pathogenesis of Parkinson's disease, CZC-25146 has been investigated for its neuroprotective potential.[1][5] It has been shown to prevent mutant LRRK2-induced injury in neurons in vitro.[1][5]

Q2: What is the evidence regarding the blood-brain barrier penetration of **CZC-25146 hydrochloride**?

Pharmacokinetic studies in mice have indicated that **CZC-25146 hydrochloride** exhibits poor brain penetration.[5] One study reported brain penetration of approximately 4%.[5] This low

level of CNS exposure presents a significant challenge for its development as a therapeutic agent for neurological disorders.

Q3: What are the potential reasons for the poor BBB penetration of **CZC-25146 hydrochloride**?

While specific studies on the BBB transport of CZC-25146 are not extensively published, the poor penetration is likely due to a combination of its physicochemical properties and potential interactions with BBB transport mechanisms. Factors that can limit BBB penetration include:

- **Efflux Transporter Activity:** The BBB is equipped with active efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which actively pump substrates out of the brain endothelial cells and back into the bloodstream.<sup>[6][7]</sup> CZC-25146 may be a substrate for one or more of these transporters.
- **Physicochemical Properties:** The "Rule of 5" suggests that molecules with a molecular weight greater than 500, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors may exhibit poor membrane permeability.<sup>[8]</sup> While CZC-25146's molecular weight is under 500, its other properties could contribute to limited passive diffusion across the BBB.
- **Plasma Protein Binding:** High binding to plasma proteins reduces the concentration of the free, unbound drug available to cross the BBB.<sup>[9]</sup> The extent of plasma protein binding for CZC-25146 would be a critical parameter to determine.

Q4: What are the general strategies to improve the BBB penetration of a compound like CZC-25146?

Several strategies can be employed to enhance the CNS penetration of drug candidates:

- **Prodrug Approach:** Modifying the chemical structure to create a more lipophilic prodrug that can cross the BBB and then be converted to the active compound within the brain.
- **Inhibition of Efflux Transporters:** Co-administration of the drug with an inhibitor of P-gp or other relevant efflux transporters, though this can lead to systemic toxicity and drug-drug interactions.<sup>[10]</sup>

- Receptor-Mediated Transport: Conjugating the drug to a ligand that binds to a specific receptor on the BBB, such as the transferrin receptor, to facilitate its transport into the brain via a "Trojan horse" mechanism.[\[11\]](#)
- Nanoparticle Delivery: Encapsulating the drug in nanoparticles designed to cross the BBB. [\[12\]](#)
- Structural Modification: Synthesizing new analogs of CZC-25146 with optimized physicochemical properties for better BBB permeability.

## Troubleshooting Guide

This guide addresses common issues encountered during the experimental evaluation of **CZC-25146 hydrochloride**'s BBB penetration.

Issue 1: In Vivo Study Shows Low Brain-to-Plasma (B/P) Concentration Ratio.

- Potential Cause 1: High Efflux Transporter Activity.
  - Troubleshooting Step: Conduct in vitro transporter assays using cell lines overexpressing human P-gp (MDR1) and BCRP, such as MDCK-MDR1 or Caco-2 cells.[\[7\]](#) A high efflux ratio (Papp B-A / Papp A-B) would suggest that CZC-25146 is a substrate for these transporters.
- Potential Cause 2: Poor Passive Permeability.
  - Troubleshooting Step: Perform a Parallel Artificial Membrane Permeability Assay (PAMPA).[\[9\]](#) This in vitro model assesses a compound's ability to diffuse across an artificial lipid membrane, providing a measure of its passive permeability independent of active transport.
- Potential Cause 3: High Plasma Protein Binding.
  - Troubleshooting Step: Determine the fraction of unbound drug in plasma ( $f_{u, \text{plasma}}$ ) using equilibrium dialysis or ultracentrifugation.[\[9\]](#) A low  $f_{u, \text{plasma}}$  means less drug is available to cross the BBB.
- Potential Cause 4: Rapid Metabolism.

- Troubleshooting Step: Analyze plasma and brain samples for the presence of CZC-25146 metabolites. Rapid peripheral metabolism can reduce the amount of parent drug reaching the brain.

#### Issue 2: In Vitro Transwell Assay (e.g., MDCK-MDR1) Shows a High Efflux Ratio.

- Potential Cause: CZC-25146 is a substrate for P-glycoprotein (P-gp).
  - Troubleshooting Step 1: Confirm P-gp substrate activity by co-incubating CZC-25146 with a known P-gp inhibitor, such as verapamil or elacridar. A significant reduction in the efflux ratio in the presence of the inhibitor would confirm P-gp mediated efflux.
  - Troubleshooting Step 2: If the efflux ratio is not significantly reduced by a P-gp inhibitor, consider investigating other efflux transporters like BCRP by using specific inhibitors for those transporters.

#### Issue 3: Conflicting Results Between In Vitro and In Vivo BBB Penetration Studies.

- Potential Cause 1: Species Differences in Transporter Expression and Activity.
  - Troubleshooting Step: If using a non-human in vitro model, consider that transporter expression and substrate specificity can differ between species.[\[13\]](#) Using human-derived in vitro models, such as those derived from induced pluripotent stem cells (iPSCs), may provide a better correlation with human in vivo outcomes.[\[14\]](#)[\[15\]](#)
- Potential Cause 2: In Vivo Metabolism Not Accounted for in In Vitro Models.
  - Troubleshooting Step: Ensure that the in vivo study is measuring the concentration of the parent compound and not just total radioactivity if a radiolabeled compound is used. Metabolites may have different BBB penetration characteristics.
- Potential Cause 3: Limitations of the In Vitro Model.
  - Troubleshooting Step: Recognize the inherent limitations of in vitro models.[\[13\]](#)[\[14\]](#) Factors like the absence of blood flow, interactions with other cell types (pericytes, astrocytes), and the dynamic nature of the BBB are not fully replicated.[\[15\]](#)[\[16\]](#) Consider

more complex in vitro models like dynamic BBB models or microfluidic "BBB-on-a-chip" systems.[\[16\]](#)

## Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of CZC-25146

Parameter	Value	Reference
Molecular Formula	C <sub>22</sub> H <sub>25</sub> FN <sub>6</sub> O <sub>4</sub> S	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	488.54 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
IC <sub>50</sub> (wild-type LRRK2)	4.76 nM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
IC <sub>50</sub> (G2019S LRRK2)	6.87 nM	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Solubility	Soluble to 100 mM in DMSO	<a href="#">[4]</a>
Brain Penetration (in vivo)	~4%	<a href="#">[5]</a>
Plasma Protein Binding	Data not publicly available	
Passive Permeability (PAMPA)	Data not publicly available	
Efflux Ratio (in vitro)	Data not publicly available	

## Experimental Protocols

Protocol 1: In Vitro BBB Permeability Assessment using a Transwell Assay (e.g., MDCK-MDR1)

- Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts until a confluent monolayer is formed, exhibiting a high transendothelial electrical resistance (TEER) value, which indicates tight junction integrity.[\[14\]](#)[\[17\]](#)
- Experimental Setup:
  - The Transwell insert represents the apical (blood) side, and the well represents the basolateral (brain) side.

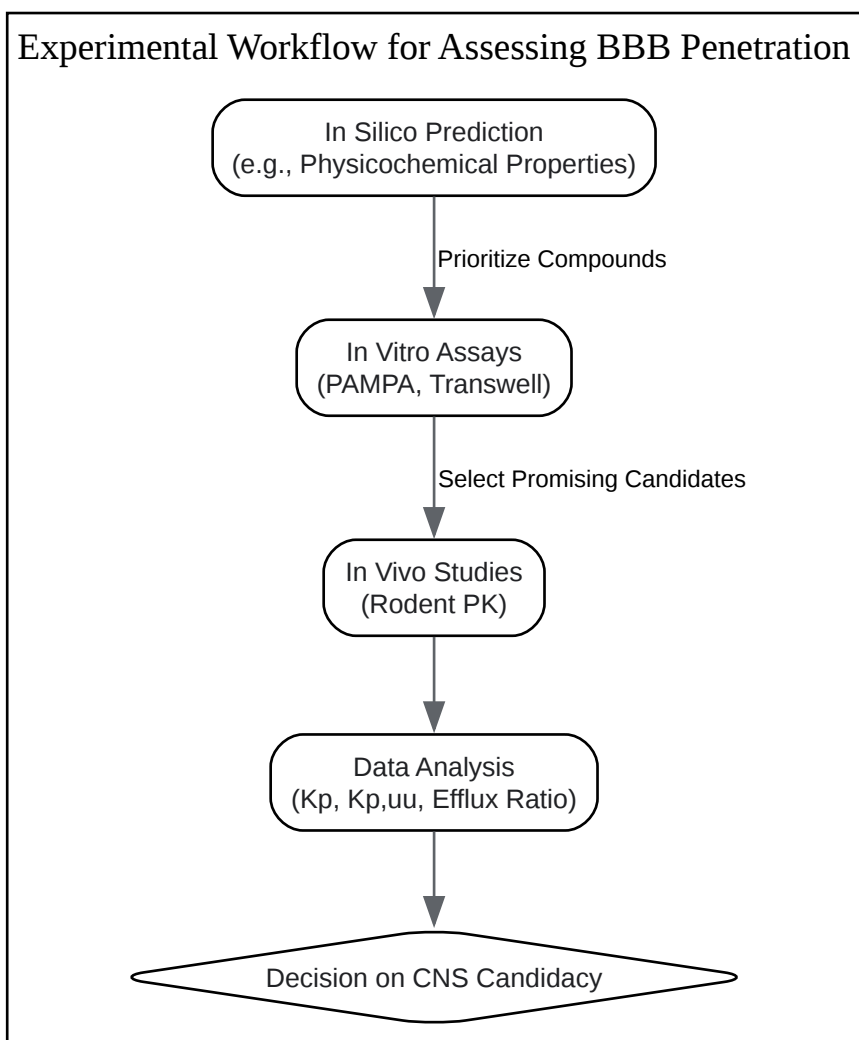
- Prepare a stock solution of **CZC-25146 hydrochloride** in a suitable solvent (e.g., DMSO) and dilute it to the final concentration in transport buffer.
- Permeability Assay (A to B):
  - Add the CZC-25146 solution to the apical chamber.
  - At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
  - Replace the collected volume with fresh transport buffer.
- Permeability Assay (B to A):
  - Add the CZC-25146 solution to the basolateral chamber.
  - Collect samples from the apical chamber at the same time points.
- Sample Analysis: Quantify the concentration of CZC-25146 in all samples using a validated analytical method, such as LC-MS/MS.[\[18\]](#)
- Data Analysis:
  - Calculate the apparent permeability coefficient ( $P_{app}$ ) in both directions (A to B and B to A).
  - Calculate the efflux ratio (ER) =  $P_{app}$  (B to A) /  $P_{app}$  (A to B). An ER > 2 is generally considered indicative of active efflux.

#### Protocol 2: In Vivo Pharmacokinetic Study in Rodents to Determine Brain Penetration

- Animal Model: Use adult male mice or rats.
- Drug Administration: Administer **CZC-25146 hydrochloride** via the intended clinical route (e.g., oral gavage) or intravenously at a defined dose.[\[1\]](#)
- Sample Collection: At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (via cardiac puncture or tail vein) and whole brains.

- Sample Processing:
  - Process the blood to obtain plasma.
  - Homogenize the brain tissue in a suitable buffer.
- Sample Analysis: Determine the concentration of CZC-25146 in plasma and brain homogenate samples using a validated LC-MS/MS method.[\[18\]](#)[\[19\]](#)
- Data Analysis:
  - Calculate the brain-to-plasma concentration ratio ( $K_p$ ) at each time point:  $K_p = C_{\text{brain}} / C_{\text{plasma}}$ .
  - To account for plasma and brain tissue binding, determine the unbound fraction in plasma ( $f_{u,\text{plasma}}$ ) and brain ( $f_{u,\text{brain}}$ ) and calculate the unbound brain-to-plasma ratio ( $K_{p,uu}$ ):  $K_{p,uu} = K_p * (f_{u,\text{plasma}} / f_{u,\text{brain}})$ .[\[6\]](#) A  $K_{p,uu}$  value close to 1 suggests passive diffusion is the primary mechanism of brain entry, while a value significantly less than 1 suggests active efflux.

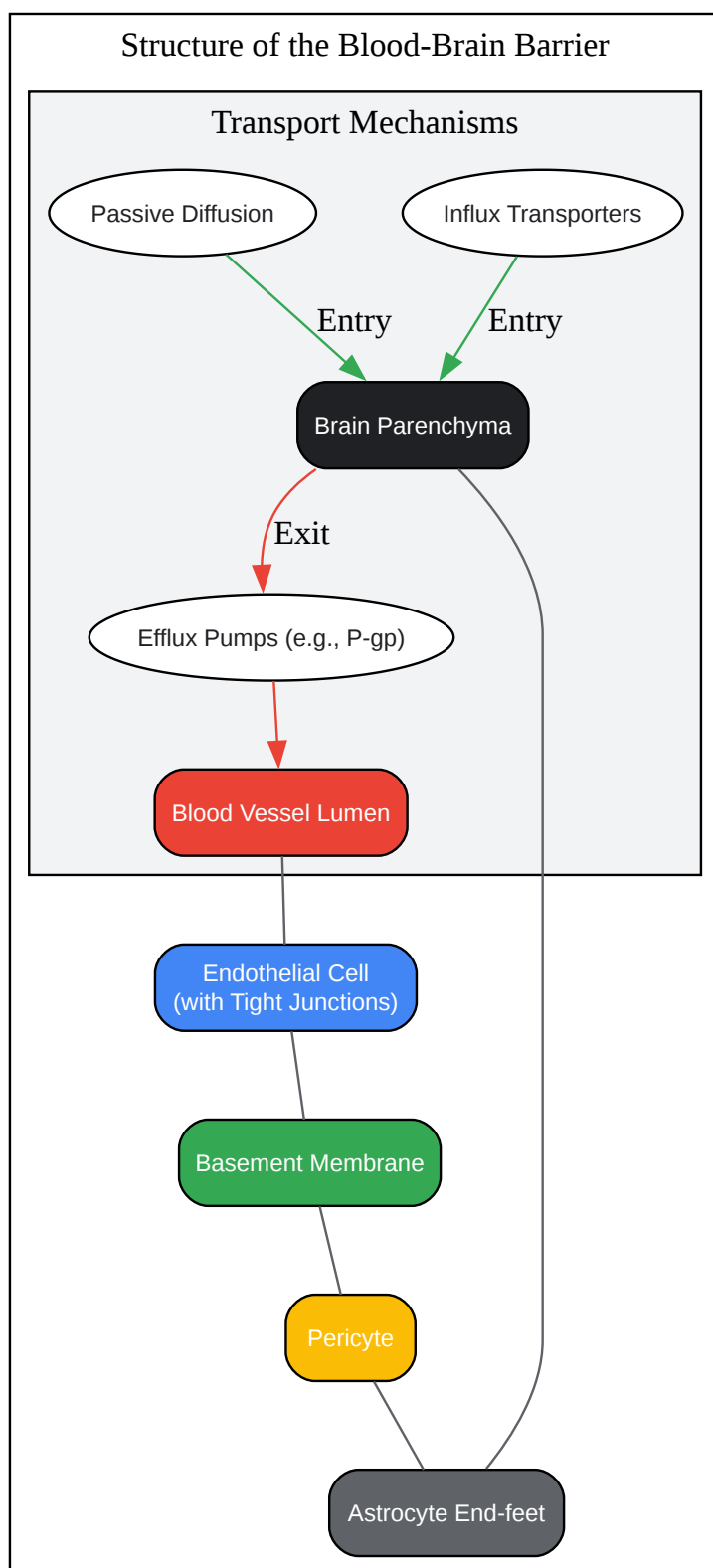
## Visualizations



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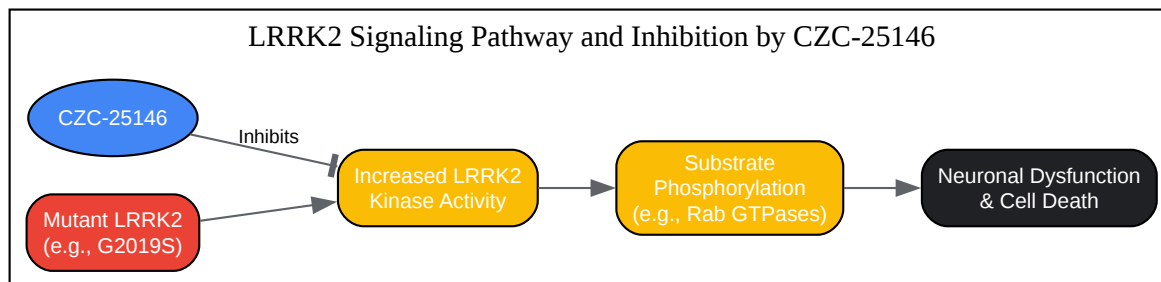
Workflow for BBB Penetration Assessment.





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Key Components of the Blood-Brain Barrier.



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Inhibitory Action of CZC-25146 on the LRRK2 Pathway.

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